4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone
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Overview
Description
4-Chloro-3-fluoro-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19ClFNO and a molecular weight of 331.81 g/mol . This compound is characterized by the presence of a benzophenone core substituted with chloro, fluoro, and piperidinomethyl groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 4-Chloro-3-fluoro-3’-piperidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction.
Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions, while the piperidinomethyl group is added through a nucleophilic substitution reaction.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
4-Chloro-3-fluoro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Chloro-3-fluoro-3’-piperidinomethyl benzophenone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents contribute to its reactivity and binding affinity, while the piperidinomethyl group enhances its solubility and bioavailability . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-Chloro-3-fluoro-3’-piperidinomethyl benzophenone can be compared with similar compounds such as:
3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone: This compound has a similar structure but with different positions of the chloro and fluoro groups.
4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone: This compound differs in the position of the piperidinomethyl group.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDSQEOVXVKKAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643149 |
Source
|
Record name | (4-Chloro-3-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-26-5 |
Source
|
Record name | (4-Chloro-3-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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